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Compound of Interest

Compound Name: N-Methylmethanesulfonamide

Cat. No.: B075009

An In-Depth Technical Guide to the Molecular Structure of N-Methylmethanesulfonamide

Abstract

N-Methylmethanesulfonamide (CAS 1184-85-6) is a foundational sulfonamide that serves as
a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1]
[2] Its deceptively simple structure belies a nuanced conformational landscape that dictates its
reactivity and intermolecular interactions. This guide provides an in-depth exploration of its
molecular architecture, synthesizing data from single-crystal X-ray diffraction, spectroscopic
analysis, and computational chemistry. We will dissect its geometric parameters, explore its
conformational preferences, and present validated protocols for its synthesis and
characterization, offering field-proven insights for researchers in drug development and organic
synthesis.

Molecular Identity and Physicochemical Properties

N-Methylmethanesulfonamide (C2H7NO-2S) is an acyclic sulfonamide featuring a central
sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a
methylamino group.[3] This arrangement imparts significant polarity and the capacity for
hydrogen bonding, influencing its physical state and solvent properties.

Table 1: Key Physicochemical Properties of N-Methylmethanesulfonamide
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Property Value Source

Molecular Weight 109.15 g/mol [3114]

Colorless to pale yellow liquid
Appearance _ _ [5][6]
or crystalline solid

Boiling Point 118°C @ 0.3 mmHg [2][4]
Density ~1.194 g/cm?3 (Predicted) [2][4]
pKa ~11.57 (Predicted) [2][4]
CAS Number 1184-85-6 [3114]

Elucidation of the Core Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of
experimental techniques and computational validation. For N-Methylmethanesulfonamide,
which is a liquid at ambient temperature, low-temperature X-ray crystallography provides the
most precise experimental data on its solid-state conformation.

Single-Crystal X-ray Diffraction Analysis

A study conducted at 150 K provided the first high-resolution crystal structure of N-
Methylmethanesulfonamide.[5] The analysis revealed that in the solid state, the molecule
adopts a gauche conformation with respect to the S-C and N-C bonds. This is a critical finding,
as it contrasts with some gas-phase computational models that predict an eclipsed
conformation as the global energy minimum.[5][7]

Causality Insight: The preference for the gauche conformer in the crystal lattice is driven by
intermolecular hydrogen bonding. The amide proton (N-H) forms a hydrogen bond with an
oxygen atom of an adjacent molecule, creating infinite chains within the crystal structure.[5]
These packing forces stabilize the gauche conformation over the computationally predicted
gas-phase minimum, a crucial distinction for scientists modeling solid-state behavior or
receptor-ligand interactions.

Table 2: Selected Bond Lengths and Angles from Crystal Structure Data at 150 K
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Parameter Bond/Angle Value (A or °) Source
Bond Length N2-S3 1.6185 (17) A [5]
Bond Length S3-03A 1.4316 (14) A [5]
Bond Length S3-C4 1.751 (2) A [5]
Bond Angle O3A-S3-N2 106.72 (9) ° [5]
Bond Angle 03B-S3-C4 107.28 (10) ° [5]
Torsion Angle C1-N2-S3-C4 -65.57 (20) ° [5]
Torsion Angle H-N2-S3-C4 71(2)° [5]

Computational Conformational Analysis

Ab initio calculations have been employed to explore the conformational energy landscape of
N-Methylmethanesulfonamide in the gas phase.[7][8] These studies identified two energy
minima corresponding to different torsional angles around the S-N bond. The global minimum
was calculated to be a conformation where the N-H bond eclipses the S-CHs bond, with a
second, slightly higher energy minimum also present.[7] The energy barrier for interconversion
between these conformers is relatively low, suggesting the molecule is flexible in solution.

Expertise Insight: The discrepancy between the calculated gas-phase minimum and the
observed solid-state structure highlights the importance of selecting the appropriate model for
the question at hand. For solution-phase dynamics or binding to a flexible active site,
considering multiple low-energy conformers is essential. For solid-state formulation, the crystal
structure provides the most relevant data.
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Conformational Landscape of N-Methylmethanesulfonamide
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Caption: Relationship between calculated and observed conformers.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the first step in any rigorous structural study. The most
common laboratory-scale synthesis of N-Methylmethanesulfonamide is a nucleophilic

substitution reaction.

Experimental Protocol: Synthesis

This protocol describes the reaction of methanesulfonyl chloride with methylamine.

Safety Precaution: This reaction is exothermic and should be performed in a well-ventilated
fume hood with appropriate personal protective equipment (PPE). Methanesulfonyl chloride is

corrosive and lachrymatory.
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Methodology:

e Reaction Setup: To a solution of methylamine in ethanol (e.g., 8M solution, 4.8 equivalents)
in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel. Cool the
flask to 0°C using an ice bath.[4][9]

e Reagent Addition: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred
methylamine solution, ensuring the internal temperature remains low.[4][9]

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 16-18 hours.[4][9]

o Workup:
o Remove the solvent (ethanol) via rotary evaporation under reduced pressure.[9]

o Dilute the resulting residue with dichloromethane (DCM). A solid precipitate (methylamine
hydrochloride) will form.[4][9]

o Filter the mixture to remove the solid salt.

o Concentrate the filtrate under reduced pressure to yield N-Methylmethanesulfonamide,
typically as an oil.[9]

 Purification (Optional): If necessary, the crude product can be purified by vacuum distillation
or column chromatography.
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Caption: Standard synthesis workflow for N-Methylmethanesulfonamide.

Spectroscopic Validation

Spectroscopy provides a fingerprint of the molecule, confirming its identity and providing further
structural insights.

e 1H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming synthesis
success. In CDCls, the spectrum shows three distinct signals:

o 0 ~4.7-4.8 ppm (broad singlet, 1H): Corresponds to the acidic amide proton (N-H).[5][9] Its
broadness is due to quadrupole broadening from the adjacent nitrogen and potential
chemical exchange.
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o 0 ~2.93 ppm (singlet, 3H): Assigned to the methyl group attached to the sulfur atom (S-
CHs).[4][9]

o 0 ~2.79-2.84 ppm (singlet or doublet, 3H): Assigned to the methyl group attached to the
nitrogen atom (N-CHs).[5][9] In some high-resolution spectra, this may appear as a
doublet due to coupling with the N-H proton.[5]

» IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional
groups.

o S=0 Stretching: Strong absorptions are expected for the symmetric and asymmetric
stretches of the sulfonyl group.

o S-N Stretching: The S-N stretching vibration is typically observed in the 836-947 cm~1
region for methanesulfonamide derivatives.[10]

o N-H Stretching: A peak corresponding to the N-H stretch will be present, typically in the
3200-3400 cm~1 range.

Broader Significance in Drug Development

The methanesulfonamide group is a privileged scaffold in medicinal chemistry.[11] Its stability
and ability to act as a hydrogen bond donor (N-H) and acceptor (S=0) make it a valuable
bioisostere for other functional groups like carboxylic acids or phenols.[11] Understanding the
precise geometry and conformational flexibility of a simple model system like N-
Methylmethanesulfonamide provides a critical foundation for designing more complex drug
candidates with optimized binding affinities and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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